molecular formula C10H12N4O3 B12742704 Carbazochrome, (S)- CAS No. 329329-71-7

Carbazochrome, (S)-

Cat. No.: B12742704
CAS No.: 329329-71-7
M. Wt: 236.23 g/mol
InChI Key: SSCSSDNTQJGTJT-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carbazochrome can be synthesized through the oxidation of adrenaline. The process involves the use of specific reagents and conditions to achieve the desired product. One method involves dissolving the raw materials in a solvent, followed by a stirring reaction at elevated temperatures (80-120°C) to obtain the crude product .

Industrial Production Methods: Industrial production of Carbazochrome Sodium Sulfonate involves several steps, including raw material dissolution, reaction, decolorization, separation, crystallization, and refinement. This method ensures the production of Carbazochrome Sodium Sulfonate with excellent physicochemical properties .

Chemical Reactions Analysis

Types of Reactions: Carbazochrome undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functional applications.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents to convert adrenaline to Carbazochrome.

    Reduction: Specific reducing agents can be used to modify the compound’s structure.

    Substitution: Various substituents can be introduced to the molecule under controlled conditions.

Major Products Formed: The primary product formed from these reactions is Carbazochrome itself, which can be further modified to produce derivatives like Carbazochrome Sodium Sulfonate .

Scientific Research Applications

Mechanism of Action

Carbazochrome exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. These receptors are coupled to Gq protein, which initiates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels . This cascade activates various pathways, including the arachidonic acid pathway, resulting in the synthesis of endoperoxides like thromboxane A2. The increased calcium levels also activate myosin light-chain kinase, promoting platelet aggregation and adhesion .

Comparison with Similar Compounds

Carbazochrome is unique compared to other hemostatic agents due to its specific mechanism of action and its origin as an oxidation product of adrenaline. Similar compounds include:

Carbazochrome’s unique interaction with α-adrenoreceptors and its ability to enhance microcirculatory tone set it apart from other hemostatic agents .

Properties

CAS No.

329329-71-7

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

[(3S)-3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl]iminourea

InChI

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/t9-/m1/s1

InChI Key

SSCSSDNTQJGTJT-SECBINFHSA-N

Isomeric SMILES

CN1C[C@H](C2=CC(=C(C=C21)O)N=NC(=O)N)O

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O

Origin of Product

United States

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